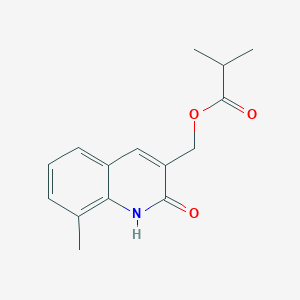

(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to "(2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate," involves several innovative methods. A notable approach is the one-step synthesis of tricyclic dihydrofuro[3,2-f]quinoline or tetracyclic oxazinoquinoline derivatives from hydroxyquinolines and ethyl 2,3-dibromopropanoate, showcasing the versatility of quinoline synthesis techniques (Arrault et al., 2002). Additionally, the use of 8-hydroxyquinoline with methyl chloroacetate to obtain various quinolinyl derivatives highlights the adaptability of synthetic strategies to produce complex molecules (Saeed et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain quinoline derivatives synthesized from 8-hydroxyquinoline demonstrates the potential for detailed molecular analysis, aiding in the understanding of their chemical behavior and interactions (Zeng et al., 2007).

Chemical Reactions and Properties

Quinoline derivatives engage in a variety of chemical reactions, reflecting their ambiphilic nature. For example, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline exhibits hydrolysis and coordination with metals such as Cu(I), Ag(I), and Pd(II), demonstrating the chemical reactivity of quinoline compounds (Son et al., 2010). This reactivity is crucial for the development of complex coordination compounds with potential application in various fields.

Mécanisme D'action

Target of Action

It is known that 2-methyl-8-quinolinol, a component of the compound, shows fungicidal properties . It can also undergo complexation with transition metal complexes .

Mode of Action

2-hydroxy-2-methylpropiophenone, a related compound, is known to act as a radical photoinitiator (pi) molecule . This suggests that (2-hydroxy-8-methyl-3-quinolinyl)methyl 2-methylpropanoate might interact with its targets through a similar mechanism, possibly initiating a series of reactions upon exposure to certain conditions, such as UV radiation .

Result of Action

Given the potential fungicidal properties of 2-methyl-8-quinolinol , it is plausible that the compound may exhibit similar effects.

Propriétés

IUPAC Name |

(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9(2)15(18)19-8-12-7-11-6-4-5-10(3)13(11)16-14(12)17/h4-7,9H,8H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWUXJCMHFLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)

![2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)

![6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)

![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)

![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)

![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)

![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)

![8-methyl-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5607087.png)